Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate: is an organic compound with the molecular formula C12H21ClN2O3 and a molecular weight of 276.76 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. It is often used as a building block in organic synthesis due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 4-chlorobutanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The key steps involve the preparation of the azetidine intermediate, followed by acylation and esterification reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobutanoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: Yields the corresponding carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme interactions and metabolic pathways.
Industry:
Material Science:
Chemical Manufacturing: Used as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, depending on its application. In drug development, it may interact with enzymes or receptors, modulating their activity. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
- Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the azetidine ring (e.g., cyanomethylene, hydroxymethyl, aminomethyl) distinguishes these compounds from tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate.
- Reactivity: The reactivity of these compounds varies based on the nature of the substituents, affecting their suitability for different applications.
- Applications: While all these compounds can serve as building blocks in organic synthesis, their specific applications may differ based on their reactivity and interaction with other molecules .
Properties
IUPAC Name |
tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-7-9(8-15)14-10(16)5-4-6-13/h9H,4-8H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGQRYTYKTFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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